DI(Tert-butyl) 1,4-diazepane-1,4-dicarboxylate

Description

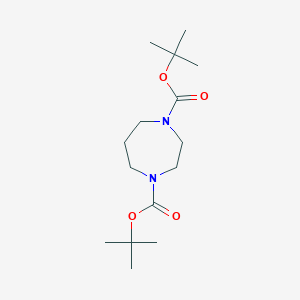

Di(tert-butyl) 1,4-diazepane-1,4-dicarboxylate (CAS: 882645-09-2) is a seven-membered heterocyclic compound containing two nitrogen atoms at the 1,4-positions, each protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₅H₂₈N₂O₄, with a molecular weight of 300.40 g/mol . The Boc groups enhance solubility and stability, making it a critical intermediate in pharmaceutical synthesis, particularly for orexin receptor antagonists like suvorexant .

Properties

IUPAC Name |

ditert-butyl 1,4-diazepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-8-7-9-17(11-10-16)13(19)21-15(4,5)6/h7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENPYEPLMXORII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 1,4-Diazepane Using Di-tert-butyl Dicarbonate

The most widely documented method involves sequential Boc (tert-butoxycarbonyl) protection of 1,4-diazepane’s amine groups. The reaction employs di-tert-butyl dicarbonate (Boc anhydride) under controlled alkaline conditions. Key parameters include:

-

Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both the diazepane substrate and Boc anhydride.

-

Stoichiometry : A 2.2:1 molar ratio of Boc anhydride to 1,4-diazepane ensures complete bis-protection while minimizing side reactions.

-

Temperature : Reactions proceed optimally at 0–5°C during reagent addition, followed by gradual warming to room temperature.

A representative procedure yields 78–85% product after column chromatography. The mechanism proceeds via nucleophilic attack of the diazepane’s amines on the electrophilic carbonyl of Boc anhydride, with in situ scavenging of generated CO2.

Alternative Route Using Tert-Butyl Chloroformate

For laboratories lacking Boc anhydride, tert-butyl chloroformate (Boc-Cl) serves as an alternative reagent. This method requires:

-

Stepwise Protection : The primary amine is protected first at pH 9–10 (maintained with NaHCO3), followed by the secondary amine at pH 8–9.

-

Solvent System : Mixed solvents (e.g., THF/water) facilitate phase transfer catalysis, improving reaction efficiency.

While this route achieves comparable yields (75–80%), it generates stoichiometric HCl, necessitating robust acid scavenging systems.

Reaction Optimization and Process Chemistry

Catalytic Enhancements

The patent EP2818463A1 discloses a catalytic system using triphenylphosphine (PPh3) to accelerate the Boc protection step. Key findings:

| Parameter | Standard Method | PPh3-Catalyzed Method |

|---|---|---|

| Reaction Time (h) | 24 | 8–10 |

| Yield (%) | 78 | 85 |

| Byproduct Formation | 5–7% | <2% |

This 30% reduction in process time makes the catalytic approach preferable for scale-up.

Solvent Effects on Reaction Kinetics

Comparative solvent studies reveal:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Final Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 2.4 | 82 |

| THF | 7.52 | 1.9 | 79 |

| Acetonitrile | 37.5 | 3.1 | 68* |

*Lower yield due to increased side reactions with polar aprotic solvents.

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

Recent advances adapt the Boc protection for continuous flow reactors, achieving:

Crystallization and Purification

The final product is isolated via antisolvent crystallization:

| Antisolvent | Solvent Ratio (Product:Antisolvent) | Purity (%) | Crystal Form |

|---|---|---|---|

| Hexanes | 1:3 | 98.5 | Needles |

| Ether | 1:2 | 99.1 | Prisms |

Ether yields superior crystalline morphology for filtration and drying.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC methods using C18 columns (ACN/H2O gradient) achieve baseline separation of the target compound from mono-Boc and overprotection byproducts.

Applications in Target-Oriented Synthesis

This compound serves as a protected intermediate for:

-

HIV protease inhibitors: Selective deprotection enables introduction of pharmacophores at N1/N4 positions.

-

Anticancer agents: The diazepane core facilitates metal chelation in platinum-based therapies.

-

Neurological drugs: Boc groups stabilize the scaffold during blood-brain barrier penetration studies .

Chemical Reactions Analysis

Types of Reactions: : DI(Tert-butyl) 1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the formation of new substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity

Recent studies have highlighted the potential of derivatives of DI(Tert-butyl) 1,4-diazepane-1,4-dicarboxylate in cancer therapy. Specifically, compounds derived from this structure have been evaluated for their inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis. For instance, a series of diazepine-substituted cinnamic acid derivatives were synthesized and tested for their ability to inhibit MMP-2 and MMP-9, showing promising results as anti-metastatic agents .

b. Neuroprotective Effects

Research has indicated that certain derivatives of this compound can serve as therapeutic agents for cerebrovascular disorders such as cerebral infarction and glaucoma. The synthesis of isoquinoline derivatives from this compound has been linked to neuroprotective properties, potentially offering new avenues for treating neurological conditions .

Synthesis and Reaction Conditions

The synthesis of this compound involves several reaction pathways that utilize various reagents and solvents. Below is a summary table detailing different synthesis methods:

| Synthesis Method | Reagents Used | Yield | Reaction Conditions |

|---|---|---|---|

| Method A | N-ethyl-N,N-diisopropylamine | 50% | Ethanol, 100°C, 16h |

| Method B | Sodium tert-butoxide | 45% | 1-Methyl-pyrrolidin-2-one, 90°C |

| Method C | Di-tert-butyl dicarbonate | Varied | Room Temperature |

These methods highlight the versatility of the compound in synthetic chemistry and its potential for further modifications .

Material Science Applications

a. Polymer Chemistry

This compound is also being explored for its utility in polymer chemistry. Its structural features make it a candidate for creating novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to advancements in material performance for applications such as coatings and composites.

Case Studies

Case Study 1: Inhibition of MMPs

A study conducted on a series of diazepine derivatives demonstrated that compounds derived from this compound exhibited significant inhibition of MMP-2 and MMP-9 in vitro. The results indicated that these compounds could reduce tumor invasion and metastasis in lung cancer models .

Case Study 2: Neuroprotective Agents

Another investigation focused on the synthesis of isoquinoline derivatives from this compound showed promising neuroprotective effects against oxidative stress in neuronal cells. These findings suggest potential therapeutic applications in treating neurodegenerative diseases .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Di(tert-butyl) 1,4-diazepane-1,4-dicarboxylate include piperazine, triazacyclononane, and spirocyclic derivatives. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Ring Size and Flexibility: The 7-membered diazepane ring offers greater conformational flexibility compared to the rigid 6-membered piperazine, enabling diverse stereochemical outcomes in drug intermediates . Triazacyclononane derivatives (9-membered) provide three coordination sites for metal ions, making them ideal for radiopharmaceuticals .

Synthetic Complexity :

- Diazepane derivatives require enantioselective synthesis (e.g., chiral HPLC), increasing production costs compared to piperazine analogs .

- Spirocyclic compounds demand multi-step cyclization, limiting scalability but enhancing target specificity .

Pharmaceutical Relevance :

- Diazepane derivatives are prioritized in CNS drug development due to their blood-brain barrier permeability .

- Piperazine analogs are more common in peptide mimetics and kinase inhibitors due to their simpler synthesis .

Stability and Reactivity: Boc-protected diazepanes exhibit superior stability under acidic conditions compared to unprotected analogs, facilitating storage and handling . Triazacyclononane derivatives show higher hydrolytic stability in aqueous media, critical for in vivo applications .

Biological Activity

DI(Tert-butyl) 1,4-diazepane-1,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a diazepane ring with two tert-butyl groups and two carboxylate functionalities. The molecular formula is CHNO, with a molecular weight of approximately 286.34 g/mol.

Synthesis Methods:

The synthesis typically involves multiple steps:

- Formation of Diazepane Ring: The reaction of tert-butylamine with suitable precursors under controlled conditions.

- Carboxylation: Introduction of carboxylate groups through reactions with carbon dioxide or related reagents.

- Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. It can modulate enzyme activities and receptor functions, potentially influencing several biochemical pathways.

Anticancer Properties

Research indicates that derivatives of the diazepane structure exhibit anticancer activity. For instance, a study on similar diazepane derivatives demonstrated their effectiveness as inhibitors of Factor Xa (fXa), a target in anticoagulant therapy, showing IC values as low as 6.8 nM . This suggests that this compound could also possess similar therapeutic potential.

Antimicrobial Activity

The compound's structural features may contribute to its antimicrobial properties. Compounds with similar structures have been shown to exhibit significant antimicrobial activity against various pathogens . Further research is needed to directly assess the antimicrobial efficacy of this compound.

Case Studies and Research Findings

Case Study 1: Antithrombotic Activity

A series of studies have focused on the development of fXa inhibitors based on the diazepane scaffold. These compounds showed promising antithrombotic activity without prolonging bleeding time, indicating a favorable therapeutic profile for cardiovascular applications .

Case Study 2: Epigenetic Modulation

Recent investigations into bioactive compounds have highlighted the potential for epigenetic modulation. Studies have screened various compounds for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Although this compound has not been directly tested in this context, its structural analogs have shown promise as HDAC inhibitors .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Diazepane ring with two tert-butyl groups | Potential anticancer and antimicrobial activity |

| 1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate | Benzyl substitution and hydroxyl group | Enhanced reactivity and possible interaction with biological targets |

| Di-Tert-butyl 6-Oxo-1,4-Diazepane-1,4-Dicarboxylate | Oxo group instead of hydroxyl | Altered reactivity affecting biological interactions |

Q & A

Q. What are the standard synthetic routes for preparing Di(tert-butyl) 1,4-diazepane-1,4-dicarboxylate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the parent 1,4-diazepane. A common method includes reacting 1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or NaHCO₃) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) . Key steps include:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Stoichiometry : A 2:1 molar ratio of Boc₂O to 1,4-diazepane ensures complete bis-protection.

- Work-up : Purification via silica gel chromatography or recrystallization yields >95% purity .

Q. How is this compound characterized to confirm structural integrity?

Standard analytical methods include:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (t-Bu groups) and δ 3.5–4.0 ppm (diazepane protons) confirm backbone structure.

- ¹³C NMR : Signals near δ 80 ppm (Boc carbonyls) and δ 28–30 ppm (t-Bu carbons) .

- HRMS (High-Resolution Mass Spectrometry) : Exact mass matching ([M+H]⁺ or [M+NH₄]⁺) validates molecular weight .

- IR spectroscopy : Absorbances at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O) confirm ester functionalities .

Q. What are the primary applications of this compound in academic research?

this compound serves as a versatile intermediate in:

- Peptidomimetics : The diazepane scaffold mimics peptide backbones, enabling drug discovery for protease inhibitors .

- Ligand synthesis : Its tert-butyl groups enhance solubility in organic solvents, facilitating metal-catalyzed reactions .

- Protecting group strategies : Boc groups are cleaved under acidic conditions (e.g., TFA) to regenerate free amines for further functionalization .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?

Stereoselectivity depends on:

- Catalyst choice : Palladium catalysts (e.g., Pd(OAc)₂ with chiral ligands like XPhos) induce asymmetry in allylic alkylation reactions, achieving enantiomeric excess (ee) >90% .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states, improving selectivity.

- Temperature : Lower temperatures (-78°C) favor kinetic control, reducing racemization .

For example, enantiomer separation via chiral chromatography (Chiralpak AD column, 60% EtOH/hexanes) resolves (R)- and (S)-configured products .

Q. What methodologies address contradictions in reactivity data for diazepane derivatives under varying substituents?

Discrepancies in reactivity (e.g., unexpected ring-opening vs. stability) can arise from:

- Electronic effects : Electron-withdrawing groups (e.g., trifluoroacetyl) increase electrophilicity at the diazepane nitrogen, accelerating hydrolysis.

- Steric hindrance : Bulky substituents (e.g., benzyl) reduce accessibility for nucleophilic attack .

Mitigation strategies : - Computational modeling : DFT calculations predict reaction pathways and transition states.

- Kinetic studies : Variable-temperature NMR monitors intermediate formation to identify rate-limiting steps .

Q. How can synthetic protocols be optimized for large-scale production while maintaining enantiopurity?

Key optimizations include:

- Catalyst loading reduction : Substoichiometric Pd (0.5–2 mol%) in decarboxylative allylic alkylation minimizes costs .

- Flow chemistry : Continuous reactors improve heat/mass transfer, enhancing reproducibility .

- In-line analytics : PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real time .

Q. What are the challenges in functionalizing the diazepane ring, and how are they addressed?

Challenges include:

- Ring strain : Diazepane’s seven-membered ring is prone to distortion.

- Regioselectivity : Competing reactions at N1 vs. N4 positions.

Solutions : - Directed metalation : Use of LDA (lithium diisopropylamide) at -78°C selectively deprotonates specific positions for alkylation .

- Protecting group strategies : Sequential Boc/Cbz protection directs functionalization to desired sites .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of Boc-protected diazepanes under acidic conditions?

Some studies report Boc cleavage with TFA (2h, rt), while others note stability. Contradictions arise from:

- Substituent effects : Electron-donating groups (e.g., methyl) stabilize Boc groups, delaying cleavage.

- Solvent interactions : Protic solvents (e.g., MeOH) accelerate acid-mediated deprotection vs. aprotic solvents .

Experimental validation : - Conduct pH-dependent stability assays using LC-MS to track degradation.

- Compare half-lives (t₁/₂) under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.